1-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylpropan-1-amine
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Overview
Description
1-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylpropan-1-amine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclopropyl group, a methyl group, and a triazole ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
The synthesis of 1-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylpropan-1-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.
N-Methylation: The final step involves the methylation of the amine group using a methylating agent such as methyl iodide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates.
Scientific Research Applications
1-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylpropan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylpropan-1-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclopropyl group may enhance the compound’s binding affinity and selectivity, while the methyl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
1-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylpropan-1-amine can be compared with other triazole derivatives, such as:
1-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine: This compound has a similar structure but differs in the position of the methyl group.
2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid: This compound contains an acetic acid group instead of an amine group, leading to different chemical properties and applications.
Properties
Molecular Formula |
C10H18N4 |
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Molecular Weight |
194.28 g/mol |
IUPAC Name |
1-(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C10H18N4/c1-4-8(11-2)10-12-9(7-5-6-7)13-14(10)3/h7-8,11H,4-6H2,1-3H3 |
InChI Key |
NIQJCWOUIXUFMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC(=NN1C)C2CC2)NC |
Origin of Product |
United States |
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